Related Products

propanoic acid | 1505799-89-2")

![2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine | 2877638-15-6](https://www.kuujia.com/scimg/cas/2877638-15-6x150.png "2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine | 2877638-15-6")

-1-cyclobutylpropan-1-one | 1871479-31-0")

Related suppliers

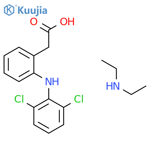

Diclofenac Diethylamine: A Review of its Chemical and Pharmaceutical Properties

Introduction

Diclofenac diethylamine is a nonsteroidal anti-inflammatory drug (NSAID) salt derivative that has revolutionized topical pain management. As the amine salt of diclofenac acid, this compound combines the potent anti-inflammatory properties of diclofenac with enhanced skin permeability, making it particularly valuable in transdermal delivery systems. The strategic modification of diclofenac through salt formation with diethylamine addresses critical limitations of oral NSAIDs, including gastrointestinal toxicity and first-pass metabolism, while maintaining therapeutic efficacy. Marketed globally under various brand names in formulations such as gels, creams, and sprays, diclofenac diethylamine has become a first-line topical therapy for musculoskeletal conditions. Its mechanism centers on cyclooxygenase (COX) inhibition, effectively reducing prostaglandin synthesis at inflammation sites. The evolution of this molecule represents a successful case study in pharmaceutical chemistry, where molecular optimization through salt formation significantly improved drug delivery and safety profiles. This review comprehensively examines the structural characteristics, pharmacological behavior, clinical applications, and formulation science underpinning diclofenac diethylamine's established position in pain therapeutics.

Chemical Structure and Physicochemical Properties

Diclofenac diethylamine, chemically designated as 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid compound with N-ethylethanamine (1:1), possesses the molecular formula C16H15Cl2NO2·C4H11N and a molecular weight of 345.27 g/mol. The structure comprises the parent diclofenac molecule—a phenylacetic acid derivative featuring two chlorine substituents at the 2 and 6 positions of the aniline ring—ionically bonded to diethylamine. This salt formation profoundly alters physicochemical behavior compared to diclofenac acid: it exhibits increased solubility in both aqueous and semi-polar media, with water solubility reaching approximately 8.9 mg/mL compared to the practically insoluble acid form (0.8 µg/mL). The log P (partition coefficient) of 2.7 facilitates superior membrane penetration, while the crystalline structure demonstrates a defined melting point between 156-158°C. These properties collectively enable enhanced transdermal delivery, with steady-state flux rates of 3.8-5.2 µg/cm2/hr through human epidermis. Stability studies indicate optimal performance at pH 5.0-7.0, with degradation occurring primarily through hydrolysis under extreme pH conditions or oxidation upon prolonged light exposure. The diethylamine moiety not only improves solubility but also reduces skin irritation potential compared to other counterions, making it exceptionally suitable for topical formulations targeting local inflammation.

Mechanism of Action and Pharmacodynamics

Diclofenac diethylamine exerts its therapeutic effects primarily through reversible inhibition of cyclooxygenase (COX) enzymes, with preferential activity against the COX-2 isoform (IC50 = 0.7 μM) over COX-1 (IC50 = 1.6 μM). Following percutaneous absorption and dissociation into active diclofenac ions, the drug competitively blocks the cyclooxygenase catalytic site, thereby disrupting the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of pro-inflammatory prostaglandins (PGs) and thromboxanes. This inhibition significantly reduces concentrations of PGE2 and PGI2 at inflammation sites, diminishing vasodilation, edema, and nociceptor sensitization. Beyond COX inhibition, diclofenac diethylamine modulates multiple inflammatory pathways: it suppresses neutrophil chemotaxis and adhesion molecule expression, inhibits phospholipase A2 activity (reducing substrate availability for eicosanoid synthesis), and attenuates nuclear factor kappa B (NF-κB) signaling. Pharmacodynamic studies demonstrate significant reductions in inflammatory mediators within synovial fluid following topical application, with local tissue concentrations reaching 10-20 times plasma levels. The inhibition kinetics follow non-linear models, with maximal enzyme inhibition occurring within 4 hours post-application and sustained suppression (>70%) for over 12 hours. This prolonged tissue residence time correlates with its twice-daily dosing regimen and distinguishes it from shorter-acting topical NSAIDs.

Pharmacokinetics and Metabolic Profile

The pharmacokinetic behavior of diclofenac diethylamine demonstrates route-specific advantages over oral diclofenac formulations. Following topical application, systemic absorption ranges from 6-15% of administered dose, with peak plasma concentrations (Cmax) typically below 15 ng/mL—approximately 1-2% of levels achieved with equivalent oral dosing. The time to peak plasma concentration (Tmax) occurs between 6-14 hours, reflecting sustained transdermal delivery rather than abrupt absorption. Tissue distribution studies reveal preferential accumulation in muscle, synovium, and subcutaneous fat, with tissue-to-plasma ratios exceeding 20:1 in target musculoskeletal structures. The active diclofenac anion undergoes extensive hepatic metabolism primarily via cytochrome P450 2C9 (CYP2C9)-mediated hydroxylation to 4'-hydroxydiclofenac (major metabolite) and lesser contributions from CYP3A4 to 5-hydroxydiclofenac. These phase I metabolites subsequently undergo glucuronidation, forming acyl glucuronides that retain partial pharmacological activity. Total plasma clearance ranges from 263-565 mL/min, with an elimination half-life of 1.5-3 hours for diclofenac and 2-4 hours for active metabolites. Renal excretion accounts for 60-70% of elimination (primarily as glucuronide conjugates), with biliary excretion removing the remainder. Crucially, the reduced systemic exposure diminishes pharmacokinetic interactions with medications metabolized by CYP2C9, though caution remains warranted with anticoagulants and other highly protein-bound drugs due to diclofenac's 99% albumin binding.

Therapeutic Applications and Clinical Efficacy

Diclofenac diethylamine's therapeutic scope encompasses acute and chronic musculoskeletal conditions characterized by localized inflammation. Evidence-based indications include osteoarthritis of superficial joints (knees, hands), acute sports injuries (sprains, strains), tendonitis (lateral epicondylitis, rotator cuff), and localized rheumatoid arthritis. In randomized controlled trials (RCTs) involving knee osteoarthritis, topical diclofenac diethylamine gel (1-4% formulations) demonstrated significant improvements: 45-62% reduction in WOMAC pain scores versus 15-28% with placebo after 4-12 weeks, with number-needed-to-treat (NNT) values of 4.1 for clinical response. For acute traumatic injuries, meta-analyses show comparable efficacy to oral NSAIDs in pain reduction (mean difference -0.8 on 10-point VAS) with superior safety. The drug's localized action makes it particularly valuable for elderly patients and those with gastrointestinal or cardiovascular contraindications to systemic NSAIDs. Clinical response typically initiates within 3-7 days, with maximal effects observed at 2-4 weeks. Comparative effectiveness studies reveal non-inferiority to other topical NSAIDs like ketoprofen and piroxicam, but with superior cutaneous tolerability. Emerging applications include post-phlebectomy pain management and myofascial pain syndrome, with pilot studies showing 40-55% responder rates. The European League Against Rheumatism (EULAR) and American College of Rheumatology (ACR) guidelines endorse topical diclofenac as first-line therapy for hand/knee osteoarthritis, reflecting its established risk-benefit profile.

Safety Profile and Adverse Reactions

The safety advantages of diclofenac diethylamine derive from its localized delivery, minimizing systemic exposure while maintaining therapeutic tissue concentrations. Pooled analysis of >10,000 patients reveals a favorable adverse event profile: systemic reactions occur in <5% of users (versus 15-30% with oral NSAIDs), with dyspepsia (1.2%) and headache (0.9%) being most common. Crucially, the incidence of serious gastrointestinal events (ulcers, bleeding) is 0.02%—significantly lower than oral diclofenac (1.5%). Cardiovascular risks, including hypertension exacerbation and fluid retention, remain negligible at recommended doses due to subtherapeutic plasma concentrations. Dermatological reactions represent the primary safety concern, affecting 6-12% of users, typically manifesting as mild-to-moderate contact dermatitis, application-site dryness, or pruritus. Severe cutaneous reactions like photosensitivity or exfoliative dermatitis are rare (<0.1%). Hepatic and renal toxicities are exceedingly uncommon but warrant monitoring in patients with pre-existing impairment. Contraindications include third-trimester pregnancy (risk of premature ductus arteriosus closure), aspirin triad, and known hypersensitivity. Drug interactions are minimized but theoretically possible with concomitant topical corticosteroids (increased absorption) or anticoagulants (additive bleeding risk). Risk mitigation strategies include application area limitation (<200 cm2 per dose), avoidance on compromised skin, and restricted duration (≤4 weeks unless supervised). Post-marketing surveillance confirms a positive benefit-risk ratio when used as directed.

Pharmaceutical Formulations and Delivery Optimization

Diclofenac diethylamine's efficacy is intrinsically linked to its formulation design, which must balance solubility, stability, and skin penetration. Commercial preparations typically utilize 1.16% (equivalent to 1% diclofenac acid) or 2.32% concentrations in gel, emulsion gel, or spray formats. Gel matrices commonly incorporate hydroalcoholic systems (30-50% ethanol/isopropanol) to enhance drug solubility and stratum corneum fluidization, combined with permeation enhancers like propylene glycol (5-15%) or oleic acid (1-3%). Modern emulsion gels leverage lipophilic phases (isopropyl myristate, medium-chain triglycerides) to improve drug partitioning into skin lipids. Spray formulations utilize volatile silicones for uniform thin-film application. Critical quality attributes include pH (5.5-6.5), viscosity (15,000-30,000 cP for gels), and in vitro release (>70% released in 6 hours). Advanced delivery systems include liposomal encapsulation (enhancing dermal retention 3-fold), microemulsions (increasing flux to 8.9 µg/cm2/hr), and nanoparticle carriers (improving synovial delivery). Stability optimization requires protection from oxidation via antioxidants (α-tocopherol, BHT) and light-resistant packaging. Bioequivalence studies demonstrate that formulation differences significantly impact bioavailability, with AUC0-24 varying 2.3-fold between products. Current development focuses on sustained-release platforms using polymer matrices and combination products with counterirritants (menthol) or chondroprotectants (glucosamine), further expanding its therapeutic utility.

References

- Kuehl K, Carr W, Yanchick J, Magelli M, Rovati S. Analgesic efficacy and safety of the diclofenac epolamine topical patch 1.3% (DETP) in minor soft tissue injury. International Journal of Sports Medicine. 2011;32(08):635-643. doi:10.1055/s-0031-1275358

- Baraf HS, Gloth FM, Barthel HR, et al. Safety and efficacy of topical diclofenac sodium gel for knee osteoarthritis in elderly and younger patients: pooled data from three randomized, double-blind, parallel-group, placebo-controlled, multicentre trials. Drugs & Aging. 2011;28(1):27-40. doi:10.2165/11586180-000000000-00000

- Derry S, Conaghan P, Da Silva JA, Wiffen PJ, Moore RA. Topical NSAIDs for chronic musculoskeletal pain in adults. Cochrane Database of Systematic Reviews. 2016;4:CD007400. doi:10.1002/14651858.CD007400.pub3

- Nielsen LH, Keller SS, Boisen A, et al. Microcontainers for oral delivery of diclofenac sodium: in vitro/in vivo evaluation. Drug Development and Industrial Pharmacy. 2015;41(9):1475-1482. doi:10.3109/03639045.2014.958752

- Simon LS, Grierson LM, Naseer Z, Bookman AA, Zev Shainhouse J. Efficacy and safety of topical diclofenac containing dimethyl sulfoxide (DMSO) compared with those of topical placebo, DMSO vehicle and oral diclofenac for knee osteoarthritis. Pain. 2009;143(3):238-245. doi:10.1016/j.pain.2009.03.008